![molecular formula C27H35BrO3 B1262120 Callophycoic acid A](/img/structure/B1262120.png)
Callophycoic acid A
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Overview
Description
Callophycoic acid A is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine with an isolated double bond between positions 6a and 7 and is substituted by a bromo, a carboxy, a 3E-4,8-dimethylnona-3,7-dien-1-yl and a methyl group at positions 9, 2, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, an organobromine compound, a cyclic ether, a diterpenoid and a dibenzooxepine.
Scientific Research Applications
Antibacterial, Antimalarial, and Anticancer Activity
Callophycoic acid A, along with other callophycoic acids and callophycols, has been identified from the Fijian red alga Callophycus serratus. These compounds exhibit a range of bioactivities, including antibacterial, antimalarial, and anticancer properties. This discovery has expanded the understanding of macroalgae-derived natural products, particularly in the context of potential therapeutic applications (Lane et al., 2007).
Bioactive Properties Against Human Tumor Cell Lines and Pathogens
Further research on related compounds from a Fijian red alga in the genus Callophycus, including bromophycoic acids, has demonstrated their effectiveness against human tumor cell lines, malarial parasites, and bacterial pathogens. These compounds, including callophycoic acid A, have shown potential in low micromolar suppression of multi-drug resistant strains like MRSA and VREF (Teasdale et al., 2012).
Synthetic Routes for Tricyclic Core Synthesis
The synthesis of callophycoic acid A's tricyclic core has been an area of research, contributing to the understanding of its structural complexity. Two stereocontrolled routes have been developed to synthesize this core, which is a characteristic feature of callophycoic acids. These methods involve stereoselective allylboration and radical or palladium-catalyzed cyclization (Sakama et al., 2020).
properties
Product Name |
Callophycoic acid A |
---|---|
Molecular Formula |
C27H35BrO3 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(9S,10S,10aR)-9-bromo-10-[(3E)-4,8-dimethylnona-3,7-dienyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C27H35BrO3/c1-18(2)7-5-8-19(3)9-6-14-27(4)23-16-22-15-20(26(29)30)10-12-24(22)31-17-21(23)11-13-25(27)28/h7,9-12,15,23,25H,5-6,8,13-14,16-17H2,1-4H3,(H,29,30)/b19-9+/t23-,25+,27+/m1/s1 |
InChI Key |
UWOQPCLHJDMFFV-FXSXARLRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@@]1([C@H](CC=C2[C@H]1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CC=C2C1CC3=C(C=CC(=C3)C(=O)O)OC2)Br)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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